lithium(1+) ion 3-fluoro-6-methoxypyridine-2-sulfinate

Description

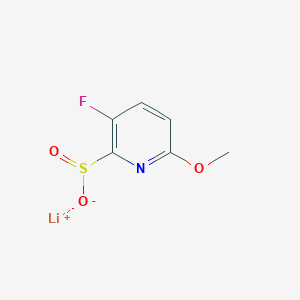

Lithium(1+) ion 3-fluoro-6-methoxypyridine-2-sulfinate (CAS: 2219374-59-9) is an organometallic compound with the molecular formula C₆H₇FLiNO₃S and a molecular weight of 199.12 g/mol . Its structure features a pyridine ring substituted with a fluorine atom at position 3, a methoxy group at position 6, and a sulfinate group at position 2, coordinated to a lithium cation. This compound is primarily utilized in organic synthesis, particularly as a precursor for sulfonic acid derivatives or as a ligand in coordination chemistry .

Properties

IUPAC Name |

lithium;3-fluoro-6-methoxypyridine-2-sulfinate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FNO3S.Li/c1-11-5-3-2-4(7)6(8-5)12(9)10;/h2-3H,1H3,(H,9,10);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZCCSZPHFCOFPH-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].COC1=NC(=C(C=C1)F)S(=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FLiNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium(1+) ion 3-fluoro-6-methoxypyridine-2-sulfinate typically involves the reaction of 3-fluoro-6-methoxypyridine-2-sulfinic acid with a lithium-containing reagent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions may include specific temperatures, solvents, and catalysts to optimize the yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to produce the compound efficiently and consistently, meeting the demands of various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) ion 3-fluoro-6-methoxypyridine-2-sulfinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The compound can undergo substitution reactions where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonates, while reduction may produce sulfides. Substitution reactions can lead to the formation of various substituted pyridine derivatives .

Scientific Research Applications

Chemistry

Lithium(1+) ion 3-fluoro-6-methoxypyridine-2-sulfinate serves as a reagent in organic synthesis:

- Organic Synthesis : It is utilized for the preparation of various pyridine derivatives through oxidation, reduction, and substitution reactions .

| Reaction Type | Description | Products Formed |

|---|---|---|

| Oxidation | Reaction with oxidizing agents | Sulfonates |

| Reduction | Reaction with reducing agents | Sulfides |

| Substitution | Nucleophilic substitution with halides | Substituted pyridine derivatives |

Biology

The compound is being studied for its potential biological activities:

- Antimicrobial Properties : Preliminary studies suggest it may exhibit antimicrobial effects against various pathogens.

- Anticancer Research : Investigations are ongoing into its ability to modulate cancer cell growth through interactions with specific enzymes and pathways .

Medicine

Research is focused on its therapeutic potential:

- Drug Development : The compound is explored as a precursor for new therapeutic agents, particularly in targeting oxidative stress-related diseases .

Industry

In industrial applications, this compound is used:

- Catalysis : It acts as a catalyst in various chemical processes.

- Material Development : The compound is involved in the production of specialty chemicals and advanced materials .

Case Study 1: Antimicrobial Activity

A study conducted on the antimicrobial properties of this compound demonstrated significant inhibition of bacterial growth in vitro. The compound was tested against common pathogens such as E. coli and Staphylococcus aureus, showing potential as an antimicrobial agent.

Case Study 2: Drug Development

Research published in a peer-reviewed journal highlighted the use of this compound in developing novel anticancer drugs. In vitro studies indicated that it could inhibit the proliferation of cancer cells by interfering with specific signaling pathways involved in cell division.

Mechanism of Action

The mechanism of action of lithium(1+) ion 3-fluoro-6-methoxypyridine-2-sulfinate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Molecular Comparisons

Physicochemical Properties

Electron-Withdrawing vs. Electron-Donating Groups: The 3-fluoro substituent in the target compound increases the electrophilicity of the pyridine ring, enhancing reactivity in nucleophilic aromatic substitution (NAS) reactions compared to non-fluorinated analogs like the 6-methyl derivatives . Methoxy groups (electron-donating) improve solubility in polar solvents (e.g., THF, methanol) but reduce electrophilicity at adjacent positions .

In contrast, the 4-methoxy isomer (CAS: 2193061-24-2) allows easier reagent approach . Methyl groups (e.g., in CAS: 2228912-87-4) introduce greater hydrophobicity, reducing water solubility compared to methoxy-substituted derivatives .

Thermal Stability: Fluorinated derivatives (e.g., CAS: 2219374-59-9 and 2193061-24-2) exhibit higher thermal stability due to strong C-F bonds, making them suitable for high-temperature reactions. Non-fluorinated analogs degrade faster under similar conditions .

Analytical Characterization

- LCMS and HPLC Data :

- The target compound and its analogs are characterized by LCMS (e.g., m/z = 199.12 [M+H]+) and HPLC retention times. For example, analogs with methyl groups (e.g., CAS: 2228912-87-4) show longer retention times due to increased hydrophobicity .

Biological Activity

Lithium(1+) ion 3-fluoro-6-methoxypyridine-2-sulfinate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its pyridine ring, which is substituted with a fluoro group and a methoxy group, alongside a sulfinic acid moiety. The presence of lithium ions contributes to its unique properties, enhancing its solubility and reactivity in biological systems.

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Interaction : The compound may bind to various enzymes, modulating their activity and influencing metabolic pathways. This interaction can lead to altered cellular responses and physiological effects.

- Receptor Modulation : It may also interact with specific receptors in the body, potentially affecting neurotransmitter systems and influencing mood and cognition.

- Oxidative Stress Reduction : Preliminary studies suggest that the compound could play a role in reducing oxidative stress, which is implicated in various neurodegenerative diseases.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Its efficacy has been tested against both gram-positive and gram-negative bacteria, showing promising results in inhibiting bacterial growth.

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cells through the activation of specific signaling pathways. The mechanism involves the modulation of cell cycle regulators and pro-apoptotic factors, leading to increased cell death in tumor cells .

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

- Neuroprotective Effects : A study on neuroprotection indicated that this compound could protect neurons from oxidative damage induced by neurotoxins. In animal models, it was shown to improve cognitive function and reduce neuronal loss .

- Antimicrobial Activity : In a comparative study, the compound was tested against common bacterial strains, showing significant inhibition at low concentrations. This suggests potential applications in treating bacterial infections.

- Cancer Cell Studies : Research involving various cancer cell lines revealed that this compound could effectively reduce cell viability and promote apoptosis through intrinsic pathways, highlighting its potential as a therapeutic agent in oncology .

Data Table: Summary of Biological Activities

Q & A

Q. Table 1: Key Synthetic Parameters

| Parameter | Optimal Range | Reference Method |

|---|---|---|

| Reaction Temperature | 80–120°C (microwave) | |

| Lithiation Time | 2–4 hours | (Pd catalysis) |

| Solvent | Anhydrous DMF |

Q. Table 2: Analytical Techniques

| Technique | Application | Example from Evidence |

|---|---|---|

| X-ray Crystallography | Confirm sulfinate geometry | Cobaltocenium structure |

| NMR | Fluorine environment | Pharmaceutical assays |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.